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Compound of Interest

Compound Name: 4-(Difluoromethyl)benzonitrile

Cat. No.: B138393

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-
(difluoromethyl)benzonitrile and its derivatives as key intermediates in the synthesis of active
pharmaceutical ingredients (APIs). The inclusion of a difluoromethyl group can significantly
enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This
document details synthetic protocols for key intermediates and their subsequent conversion to
APIls, alongside relevant biological signaling pathways.

Physicochemical Properties of 4-
(Difluoromethyl)benzonitrile

A thorough understanding of the physical and chemical properties of 4-
(difluoromethyl)benzonitrile is essential for its effective use in synthesis.
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Property Value Reference
CAS Number 55805-10-2 [1]
Molecular Formula CsHsF2N [1]
Molecular Weight 153.13 g/mol [1]
Appearance Off-white powder [1]
Boiling Point 224.3 + 35.0 °C at 760 mmHg [1]
Density ~1.2 g/cm?3 [1]
Flash Point 89.4+£259°C [1]

Experimental Protocols

While specific protocols starting directly from 4-(difluoromethyl)benzonitrile are not widely
available in the public domain, the following protocols for its synthesis and the use of a closely
related trifluoromethyl analogue, 4-amino-2-(trifluoromethyl)benzonitrile, in the synthesis of
major APIs serve as representative examples of its synthetic utility.

Synthesis of 4-(Difluoromethyl)benzonitrile from 4-
Methylbenzonitrile

This protocol outlines the direct difluoromethylation of the methyl group of 4-methylbenzonitrile.
Reaction Scheme:
Experimental Procedure:

To a reaction vessel, add 4-methylbenzonitrile (1.17 g, 0.01 mole), lead dioxide (7.2 g, 0.03
mole), and hydrogen fluoride (30 ml). The reaction is carried out following the established
procedure. The resulting crude product is a faintly yellow oil (0.93 g). Purification via short-path
distillation yields 4-(difluoromethyl)benzonitrile (0.70 g, 45% vyield).[2]

Product Characterization:
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Analysis Result

Boiling Point 63°-65°C (0.7 mm)

1H NMR (d) 6.75 (t, J =57 Hz, CHF2), 7.75 (d, CeHa)
19F NMR (ppm) -113.64 (d, CHF2)

IR (Vmax, neat) 2250 cm~1 (CN)

(Data sourced from US Patent 4051168)[2]

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile: A
Key Intermediate

This three-step synthesis starts from m-trifluoromethyl fluorobenzene and is a crucial pathway
for producing a key intermediate for several pharmaceuticals.[3]

Overall Yield: 73-75% Purity: >99% (HPLC)[3]
Step 1: Positional Bromination

e Reactants: m-Trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid,
dibromohydantoin.

e Procedure: A mixture of m-trifluoromethylfluorobenzene, glacial acetic acid, and
concentrated sulfuric acid is heated to reflux. Dibromohydantoin is added in portions, and the
reaction proceeds for 5-7 hours. The product, 4-fluoro-2-trifluoromethyl bromobenzene, is
obtained after washing with ice water.[3]

Step 2: Cyano Group Replacement
e Reactants: 4-Fluoro-2-trifluoromethyl bromobenzene, quinoline, cuprous cyanide.

e Procedure: The brominated intermediate is added dropwise to a refluxing solution of
quinoline and cuprous cyanide. The reaction is refluxed for approximately 20 hours. The
product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated by steam distillation.[3]
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Step 3: Ammonolysis
» Reactants: 4-Fluoro-2-trifluoromethylbenzonitrile, ethanol, liquid ammonia.

e Procedure: The fluorinated benzonitrile is dissolved in ethanol, and liqguid ammonia is
introduced into the sealed reaction vessel. The mixture is heated to 120°C for 8 hours. The
crude 4-amino-2-trifluoromethylbenzonitrile is then purified by recrystallization from toluene.

[3]

Application in API Synthesis: Bicalutamide

4-Amino-2-(trifluoromethyl)benzonitrile is a key starting material for the synthesis of
Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[4]

Experimental Protocol (Amide Formation):

To a solution of 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionic acid chloride in anhydrous
toluene, 4-dimethylaminopyridine (DMAP) is added at room temperature. After 10 minutes, a
solution of 4-amino-2-trifluoromethyl-benzonitrile in toluene is added, and the mixture is heated
at 75-80°C for 8-10 hours. The reaction progress is monitored by TLC.[5][6]

Application in APl Synthesis: Enzalutamide

The related intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is essential for the
synthesis of Enzalutamide, another potent anti-androgen for prostate cancer treatment.[7]

Experimental Protocol (Cyclization):

A solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in toluene is added dropwise to a
solution of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methyl propanoic acid and
triethylamine in a dichloromethane/toluene mixture at 50°C. The reaction is heated to 60°C for
4 hours. After completion, the product is purified by treatment with activated carbon,
concentration, and recrystallization from methanol to yield Enzalutamide.[8] A yield of 88.5%
and HPLC purity of 99.6% have been reported for this step.[8]

Signaling Pathways and Biological Context
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The pharmaceutical applications of 4-(difluoromethyl)benzonitrile and its analogues often
involve the modulation of key signaling pathways implicated in diseases like cancer.

Androgen Receptor (AR) Signaling Pathway

Bicalutamide and Enzalutamide are potent antagonists of the Androgen Receptor. The AR
signaling pathway is a critical driver of prostate cancer cell proliferation and survival.
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Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition.
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PIBK/ImMTOR Signaling Pathway

The difluoromethyl group is also a key feature in inhibitors of the PIBK/mTOR pathway, which is
frequently dysregulated in various cancers. The compound (S)-4-(difluoromethyl)-5-(4-(3-
methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530) is a potent, orally
bioavailable, and brain-penetrable dual inhibitor of class | PI3K and mTOR kinases.[9][10]
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Caption: PI3BK/mTOR Signaling Pathway and Dual Inhibition.

Synthetic Workflow Overview

The general workflow for utilizing difluoromethylbenzonitrile derivatives in pharmaceutical
synthesis involves a multi-step process from starting materials to the final API.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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